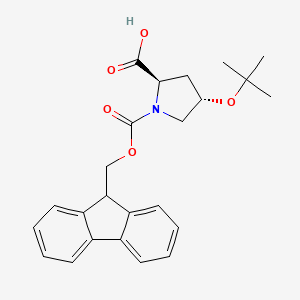

Fmoc-O-tert-butyl-D-4-hydroxyproline

Description

The exact mass of the compound Fmoc-O-tert-butyl-D-4-hydroxyproline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Fmoc-O-tert-butyl-D-4-hydroxyproline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-O-tert-butyl-D-4-hydroxyproline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO5/c1-24(2,3)30-15-12-21(22(26)27)25(13-15)23(28)29-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,27)/t15-,21+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBXBYOKQUEIDW-YCRPNKLZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)O[C@H]1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359657 | |

| Record name | Fmoc-O-tert-butyl-D-4-hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

464193-92-8 | |

| Record name | Fmoc-O-tert-butyl-D-4-hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

difference between Fmoc-L-Hyp(tBu)-OH and Fmoc-D-Hyp(tBu)-OH

Structural Mechanistics, Synthetic Protocols, and Biological Applications[1][2][3]

Executive Summary

This technical guide delineates the critical distinctions between Fmoc-L-Hyp(tBu)-OH and Fmoc-D-Hyp(tBu)-OH . While chemically identical in molecular weight and connectivity, these enantiomers exhibit diametrically opposed stereochemical behaviors that dictate their utility in peptide engineering.[1] The L-isomer is the industry standard for stabilizing collagen triple helices via stereoelectronic preorganization (

Part 1: Stereochemical & Structural Fundamentals[3]

The functional divergence between these two building blocks stems from their chirality at the C2 (

| Feature | Fmoc-L-Hyp(tBu)-OH | Fmoc-D-Hyp(tBu)-OH |

| IUPAC Name | Fmoc-O-tert-butyl-L-trans-4-hydroxyproline | Fmoc-O-tert-butyl-D-trans-4-hydroxyproline |

| Stereochemistry | ||

| CAS Number | 122996-47-8 | 464193-92-8 |

| Ring Pucker Preference | ||

| Main Application | Collagen Stabilization, Polyproline II Helices |

*Note: The pucker preference is relative to the peptide backbone geometry. In a standard L-peptide environment, the D-isomer forces a ring conformation that often clashes with the preceding carbonyl, effectively breaking helices.[2][3]

The Stereoelectronic Effect (Gauch Effect)

The stability of collagen mimetics relies on the gauche effect . The electronegative oxygen on C4 (protected by tBu or free OH) prefers to align gauche to the ring nitrogen.

-

In L-Hyp (2S, 4R): This alignment forces the pyrrolidine ring into the

-exo conformation.[2][3][1] This preorganizes the -

In D-Hyp (2R, 4S): The enantiomeric geometry forces a pucker that is incompatible with the tight packing of the collagen triple helix, leading to destabilization.

Figure 1: Mechanistic impact of stereochemistry on peptide secondary structure.

Part 2: Solid Phase Peptide Synthesis (SPPS) Protocols[1][2]

Both derivatives are secondary amines.[1] This presents specific challenges during SPPS, primarily steric hindrance during coupling and the inability to use standard colorimetric monitoring tests.

1. Coupling Protocol (The "Difficult" Coupling)

Standard DIC/HOBt coupling is often too slow for secondary amines, leading to deletion sequences.

-

Recommended Reagents: HATU/HOAt or PyBOP/DIEA.[1]

-

Stoichiometry: 4 equiv Amino Acid : 3.9 equiv HATU : 8 equiv DIEA.[3][1]

-

Reaction Time: Double coupling (2 x 45 min) is highly recommended.

2. Monitoring (Critical Checkpoint)

Do NOT use the Kaiser Test (Ninhydrin). It detects primary amines. Proline derivatives are secondary amines and will yield a false negative (no color change) even if deprotection is successful.[1]

Valid Protocol: The Chloranil Test This test specifically detects secondary amines.[1][4]

-

Reagent A: 2% Acetaldehyde in DMF.

-

Reagent B: 2% p-Chloranil in DMF.

-

Procedure:

-

Interpretation:

Figure 2: SPPS decision tree highlighting the necessity of the Chloranil test for Hydroxyproline derivatives.

Part 3: Biological & Medicinal Applications[3]

1. Collagen Mimicry (L-Hyp Dominance)

The primary use of Fmoc-L-Hyp(tBu)-OH is in the synthesis of Collagen Mimetic Peptides (CMPs).[2][3][1]

-

Mechanism: The inductive effect of the 4-position oxygen (even when tBu protected during synthesis, but free in final peptide) pulls electron density, favoring the

-exo conformation.[1] -

Result: This increases the melting temperature (

) of the triple helix. A (Pro-Hyp-Gly)

2. Peptidomimetics & Drug Design (D-Hyp Utility)

Fmoc-D-Hyp(tBu)-OH is rarely used for collagen but is valuable in medicinal chemistry:

-

Protease Resistance: Endogenous human proteases recognize L-amino acids.[2][3][1] Incorporating the D-isomer renders the peptide bond resistant to enzymatic cleavage, extending plasma half-life.[2][3][1]

-

Turn Induction: The altered stereochemistry can force a sharp turn in the peptide backbone, useful for designing

-hairpin mimetics or cyclized peptides.[1] -

Inhibition: D-Hyp containing peptides have been investigated as inhibitors of collagen fibrillogenesis (by capping the helix) or as inhibitors of enzymes like lysyl hydroxylase.[1][6]

Comparative Data Summary

| Parameter | Fmoc-L-Hyp(tBu)-OH | Fmoc-D-Hyp(tBu)-OH |

| Melting Point | ~110-115 °C | ~110-115 °C |

| Optical Rotation | ||

| Collagen | Stabilizes (increases | Destabilizes (decreases |

| Proteolytic Stability | Low (Natural substrate) | High (Unnatural substrate) |

| Solubility (DMF) | High | High |

References

-

Raines, R. T., et al. Stereoelectronic Effects in the Collagen Triple Helix.[1] University of Wisconsin-Madison.[2][3][1] [Link] (Contextual grounding on pucker mechanisms).

-

National Institutes of Health (PMC). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. [Link][1]

Sources

A Technical Guide to Fmoc-D-trans-4-hydroxyproline: Properties, Synthesis, and Applications

This guide provides an in-depth technical overview of N-α-fluorenylmethyloxycarbonyl-D-trans-4-hydroxyproline (Fmoc-D-trans-4-hydroxyproline), a critical building block for researchers, chemists, and professionals in the field of peptide synthesis and drug development. We will explore its fundamental molecular and physical characteristics, its pivotal role in Solid-Phase Peptide Synthesis (SPPS), and its specialized applications in constructing stabilized peptide structures.

Core Molecular and Physicochemical Properties

Fmoc-D-trans-4-hydroxyproline is a derivative of the non-essential amino acid D-proline. The defining feature of this compound is the presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group. This bulky, base-labile group is central to its utility in stepwise peptide synthesis. The hydroxyl group at the 4-position of the pyrrolidine ring offers a site for further modification or can play a crucial role in the secondary structure of the final peptide.

For practical applications in peptide synthesis, particularly SPPS, the hydroxyl group is often itself protected, commonly with a tert-butyl (tBu) group, to prevent unwanted side reactions during the coupling of subsequent amino acids. This guide will address both the unprotected and the commonly used tert-butyl protected forms.

Table 1: Physicochemical Properties of Fmoc-D-trans-4-hydroxyproline and its tert-Butyl Derivative

| Property | Fmoc-D-trans-4-hydroxyproline | Fmoc-O-tert-butyl-D-trans-4-hydroxyproline |

| Synonyms | Fmoc-D-Hyp-OH | Fmoc-D-Hyp(tBu)-OH |

| Molecular Formula | C₂₀H₁₉NO₅[1][2] | C₂₄H₂₇NO₅[3] |

| Molecular Weight | 353.38 g/mol [1] | 409.47 g/mol [3] |

| Appearance | White to beige or pale yellow solid[4] | Off-white to pinkish white powder[5] |

| CAS Number | 88050-17-3 | 268729-12-0[5][3] |

The Central Role in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc protecting group is the cornerstone of the most common strategy for modern SPPS due to its stability under acidic conditions and its selective removal under mild basic conditions.[6] This orthogonality allows for the use of acid-labile protecting groups on amino acid side chains, which can remain intact throughout the synthesis and are removed only during the final cleavage from the solid support.

The synthesis of a peptide on a solid support is a cyclical process involving two key steps: Fmoc deprotection and amino acid coupling.

The Fmoc Deprotection Step

The removal of the Fmoc group exposes the N-terminal amine of the growing peptide chain, making it available for coupling with the next Fmoc-protected amino acid. This process is typically achieved using a solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][7]

The mechanism proceeds via a base-induced β-elimination. The base abstracts the acidic proton on the fluorene ring, leading to the formation of a dibenzofulvene intermediate and the release of carbon dioxide.[6][8] The secondary amine also acts as a scavenger for the reactive dibenzofulvene, preventing its re-addition to the newly deprotected peptide chain.[6][8]

Caption: Workflow for the Fmoc deprotection step in SPPS.

The Coupling Step: Incorporating Fmoc-D-trans-4-hydroxyproline

Following Fmoc deprotection and thorough washing of the resin, the next Fmoc-protected amino acid, in this case, Fmoc-D-trans-4-hydroxyproline (or its protected form), is introduced. To facilitate the formation of the amide bond, a coupling reagent is required to activate the carboxylic acid group of the incoming amino acid.

A widely used and highly efficient class of coupling reagents are uronium/aminium salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[9][10][11] The activation process involves the formation of an active ester, which is then susceptible to nucleophilic attack by the deprotected N-terminal amine of the peptide-resin.[9][10] This reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the resulting acidic species.[9]

Caption: HBTU-mediated coupling of Fmoc-D-Hyp(tBu)-OH in SPPS.

Experimental Protocol for a Single SPPS Cycle

The following protocol outlines a standard manual procedure for one cycle of deprotection and coupling.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-D-Hyp(tBu)-OH

-

HBTU

-

N,N-Diisopropylethylamine (DIPEA)

-

20% (v/v) Piperidine in DMF

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.

-

Drain the solution.

-

Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for 10-15 minutes.[6]

-

Drain the solution.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling:

-

In a separate vial, dissolve Fmoc-D-Hyp(tBu)-OH (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6-10 equivalents) to the activation mixture.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel for 1-2 hours.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next cycle or final cleavage.

-

Advanced Applications: Engineering Peptide Structure

The incorporation of hydroxyproline residues is a key strategy in the design of peptides with specific and stable secondary structures, most notably collagen-mimetic triple helices.[12] The stereochemistry and the presence of the hydroxyl group of 4-hydroxyproline are critical for the stability of the collagen triple helix.[12][13]

Stabilizing Collagen-Mimetic Peptides

Collagen is characterized by its repeating Gly-X-Y amino acid sequence, where X is often proline and Y is frequently 4-hydroxyproline (Hyp).[12] The hydroxyl group of the Hyp residue plays a crucial role in stabilizing the triple-helical structure through stereoelectronic effects and hydrogen bonding networks.[13] By synthesizing peptides with repeating Gly-Pro-Hyp sequences using building blocks like Fmoc-L-trans-4-hydroxyproline, researchers can create stable, triple-helical structures for applications in biomaterials, tissue engineering, and as substrates for collagen-degrading enzymes.[12][14][15]

Proline Editing and Functional Diversification

The hydroxyl group of Fmoc-D-trans-4-hydroxyproline serves as a versatile chemical handle for further modifications. A strategy known as "proline editing" allows for the on-resin, stereospecific modification of the hydroxyproline residue after its incorporation into a peptide chain.[16][17] This enables the synthesis of a diverse library of peptides with functionally and structurally varied proline analogs from a single peptide precursor, opening avenues for developing novel therapeutic peptides and molecular probes.[16]

Conclusion

Fmoc-D-trans-4-hydroxyproline and its protected derivatives are indispensable tools in modern peptide chemistry. A thorough understanding of its properties and the mechanistic principles behind its use in SPPS is essential for the rational design and successful synthesis of complex peptides. Beyond its role as a standard building block, its unique structural features offer advanced opportunities for engineering peptide conformation and function, making it a continued focus of research and development in the pharmaceutical and biomaterial sciences.

References

- Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –.

- The Role of HOBt and HBTU in Peptide Coupling Reactions.

- MDPI. (2016, November 15). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? -.

- AAPPTec. Overview of Solid Phase Peptide Synthesis.

- Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives.

- Oreate AI. (2026, January 5). Unraveling the FMOC Deprotection Mechanism: A Key Step in Peptide Synthesis -.

- Chem-Impex. Fmoc-O-tert-butyl-D-trans-4-hydroxyproline -.

- Benchchem. The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide -.

- Santa Cruz Biotechnology. Fmoc-O-tert-butyl-D-trans-4-hydroxyproline | CAS 268729-12-0 | SCBT.

- ChemicalBook. (2024, November 7). HBTU:Property,Reaction,Preparation and Hazard -.

- Santa Cruz Biotechnology. Fmoc-trans-4-Hydroxy-D-proline | SCBT -.

- BLDpharm. 268729-12-0|Fmoc-O-tert-butyl-D-trans-4-hydroxyproline -.

- Suzhou Highfine Biotech. (2025, April 17). Exploring the Diverse Functions of HBTU in Peptide Synthesis -.

- PubMed. HBTU activation for automated Fmoc solid-phase peptide synthesis -.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

- PMC. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides -.

- PMC. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides -.

- Chem-Impex. Fmoc-L-trans-4-hydroxyproline -.

- Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis -.

- Thermo Fisher Scientific. trans-N-Fmoc-4-hydroxy-L-proline, 97% -.

- PMC. Collagen-Inspired Helical Peptide Coassembly Forms a Rigid Hydrogel with Twisted Polyproline II Architecture -.

- Thermo Fisher Scientific Chemicals. trans-N-Fmoc-4-hydroxy-L-proline, 97% 5 g | Buy Online |.

- ResearchGate. Synthesis of Fmoc-Pro-Hyp(TBDPS)-Gly-OH and Its Application as a Versatile Building Block for the Preparation of Collagen Model Peptides | Request PDF -.

- PMC - NIH. (2009, December 17). Microwave-assisted synthesis of triple-helical, collagen-mimetic lipopeptides -.

Sources

- 1. Fmoc-trans-4-Hydroxy-D-proline | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. trans-N-Fmoc-4-hydroxy-L-proline, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. trans-N-Fmoc-4-hydroxy-L-proline, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. chemimpex.com [chemimpex.com]

- 6. peptidechemistry.org [peptidechemistry.org]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | MDPI [mdpi.com]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. HBTU:Property,Reaction,Preparation and Hazard_Chemicalbook [chemicalbook.com]

- 11. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Microwave-assisted synthesis of triple-helical, collagen-mimetic lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chemimpex.com [chemimpex.com]

- 15. Collagen-Inspired Helical Peptide Coassembly Forms a Rigid Hydrogel with Twisted Polyproline II Architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of conformationally diverse peptides to control peptide structure and function and investigation of unique serine/threonine phosphorylation effects on peptide conformation [udspace.udel.edu]

- 17. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Stereoelectronic Engineering of Peptide Therapeutics: The D-Hydroxyproline Paradigm

Executive Summary

In the landscape of modern peptide drug design, the transition from "biologically active sequences" to "therapeutically viable drugs" hinges on two critical failures: poor metabolic stability and lack of conformational specificity. While standard D-amino acid substitution addresses proteolysis, it often disrupts the delicate secondary structures required for receptor binding.

D-Hydroxyproline (D-Hyp) emerges as a high-precision tool in this context. Unlike generic D-amino acids, D-Hyp offers a dual mechanism of action:

-

Stereochemical Inversion: The D-configuration (2R) renders the peptide backbone invisible to the S1 specificity pockets of ubiquitous proteases (e.g., chymotrypsin, carboxypeptidases).

-

Electronic Tuning: The electronegative hydroxyl group at the

-carbon exerts a powerful gauche effect, locking the pyrrolidine ring into specific puckers (

This guide details the mechanistics, applications, and protocols for integrating D-Hyp into peptide therapeutics.

The Stereochemical Toolbox: Isomers and Conformational Bias

To use D-Hyp effectively, one must distinguish between its stereoisomers. The orientation of the 4-hydroxyl group relative to the carboxyl group dictates the ring pucker, which in turn dictates the peptide bond geometry (cis vs. trans).[1]

The "Pucker-Switch" Mechanism

The pyrrolidine ring is not planar; it puckers to relieve torsional strain. The electronegative oxygen on C4 prefers a gauche orientation relative to the ring nitrogen (n

-

-exo (Up) Pucker: Favored when the OH group is trans to the carboxyl group (in L-configuration). This pucker stabilizes the trans peptide bond (

-

-endo (Down) Pucker: Favored when the OH group is cis to the carboxyl group. This pucker lowers the energy barrier for the cis peptide bond (

Table 1: Stereoelectronic Properties of Hydroxyproline Isomers

| Isomer Common Name | Configuration | Ring Pucker Preference | Amide Bond Bias ( | Structural Application |

| L-Hyp (Trans) | (2S, 4R) | Strong Trans | Collagen mimics, PPII helices | |

| cis-L-Hyp | (2S, 4S) | Shift toward Cis | ||

| D-Hyp (Trans) | (2R, 4S) | Strong Trans | Type II' | |

| cis-D-Hyp | (2R, 4R) | Shift toward Cis | Destabilizing helices, specialized turns |

Critical Design Note: When designing a

-hairpin mimic to stabilize a peptide drug, (2R, 4S)-D-Hydroxyproline (often called trans-D-Hyp) is the gold standard. It mimics the geometry of D-Proline (stabilizing Type II' turns) but adds solubility and a handle for functionalization.

Mechanistic Visualization: From Stereochemistry to Structure

The following diagram illustrates the decision logic for selecting the correct Pro/Hyp isomer based on the desired secondary structure.

Figure 1: Decision matrix for Hydroxyproline isomer selection. The choice of isomer dictates ring pucker, which pre-organizes the backbone for either extended helices or compact turns.

Applications in Drug Design[2][3]

Nucleating -Hairpins (The Type II' Turn)

Many bioactive peptides (e.g., antimicrobial peptides, somatostatin analogs) adopt a

-

The Problem: L-Proline favors Type I or II turns but is flexible.

-

The D-Hyp Solution: Incorporating D-Hyp at the

position of a turn forces the backbone into a Type II' geometry ( -

Evidence: Studies on gramicidin S analogs show that substituting D-Pro with D-Hyp maintains the turn structure while allowing attachment of solubilizing groups to the hydroxyl [1].

Proteolytic Stability (The "Stealth" Effect)

Peptides are rapidly degraded by serum proteases (half-life often < 10 mins).

-

Mechanism: Proteases like trypsin and chymotrypsin have chiral S1 pockets evolved to bind L-amino acids. The D-configuration of D-Hyp sterically clashes with the catalytic triad of the enzyme.

-

Data: Replacing a critical Pro with D-Hyp can extend serum half-life from minutes to hours without abolishing biological activity, provided the residue is in a turn region where the side chain is solvent-exposed rather than buried in the receptor interface [2].

Prodrug Strategies (The Hydroxyl Handle)

The 4-OH group of D-Hyp is not just a structural element; it is a chemical handle.

-

Ester Prodrugs: The OH can be esterified with short-chain fatty acids to improve membrane permeability (lipophilicity). Once inside the cell, esterases cleave the group, releasing the active hydrophilic peptide.

-

Glycosylation: Attaching a sugar moiety to the OH (O-linked glycosylation) can shield the peptide from immune recognition and further improve solubility.

Experimental Protocols

Solid Phase Peptide Synthesis (SPPS) of D-Hyp Peptides

Incorporating D-Hyp requires specific attention to prevent racemization and ensure complete coupling, as the secondary amine is sterically hindered.

Materials:

-

Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).

-

Amino Acid: Fmoc-D-Hyp(tBu)-OH (commercially available). Note: The tBu protection on the hydroxyl is crucial to prevent side reactions.

-

Coupling Reagents: HATU or DIC/Oxyma.

Step-by-Step Protocol:

-

Swelling: Swell resin in DMF for 30 min.

-

Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

-

Coupling D-Hyp:

-

Dissolve Fmoc-D-Hyp(tBu)-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF.

-

Expert Tip: Pre-activate for 30 seconds before adding to resin.

-

Reaction time: 2 hours (double coupling recommended due to steric bulk of secondary amine).

-

-

Coupling Next Residue (onto D-Hyp):

-

This is the difficult step. The N-terminus of D-Hyp is a secondary amine.

-

Use HATU/HOAt (most potent) or PyBOP .

-

Extend reaction time to 3-4 hours or perform double coupling.

-

Chloranil Test: Use Chloranil (not Kaiser) to check for unreacted secondary amines.

-

-

Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours. The tBu group is acid-labile and will be removed, yielding free D-Hyp.

Serum Stability Assay

To validate the stability enhancement of D-Hyp substitution.

Workflow:

-

Preparation: Dissolve peptide (1 mg/mL) in PBS.

-

Incubation: Mix peptide solution 1:9 with pooled human serum (sigma). Incubate at 37°C.

-

Sampling: Take aliquots (100 µL) at T = 0, 15, 30, 60, 120, 240 min.

-

Quenching: Immediately add 200 µL cold acetonitrile (with 0.1% TFA) to precipitate serum proteins.

-

Analysis: Centrifuge (10,000g, 10 min). Analyze supernatant by RP-HPLC or LC-MS.

-

Calculation: Plot % remaining vs. time. Fit to first-order decay (

) to determine half-life (

Experimental Workflow Visualization

Figure 2: Standardized workflow for assessing proteolytic stability of D-Hyp modified peptides.

References

-

Tamaki, M., et al. (1999). "Synthesis and properties of gramicidin S analogs containing D-hydroxyproline." Bulletin of the Chemical Society of Japan. Link

-

Vitagliano, L., et al. (2001).[2][3] "Preferred proline puckerings in cis and trans peptide groups: Implications for collagen stability." Protein Science. Link

-

Bretscher, L. E., et al. (2001).[3] "Conformational Stability of Collagen Relies on a Stereoelectronic Effect."[1] Journal of the American Chemical Society.[1] Link

-

Li, S. C., et al. (1990). "NMR studies of the cis-trans isomerization of the proline peptide bond in D-hydroxyproline-containing peptides." Biochemistry. Link

-

Jenkins, C. L., & Raines, R. T. (2002). "Insights on the conformational stability of collagen." Natural Product Reports. Link

(Note: While specific "blockbuster" drugs relying solely on D-Hyp are rare in public databases, the principles above are widely applied in the optimization phases of peptidomimetic development, particularly for stapled peptides and macrocycles.)

Sources

The Strategic Role of Fmoc-O-tert-butyl-D-4-hydroxyproline in Advanced Peptide Therapeutics

Physicochemical Profiling & Stereochemical Significance

Fmoc-O-tert-butyl-D-4-hydroxyproline, widely designated as Fmoc-D-Hyp(tBu)-OH (CAS: 464193-92-8 or 268729-12-0), is a highly specialized, orthogonally protected non-natural amino acid utilized in advanced solid-phase peptide synthesis (SPPS)[1]. With a molecular weight of 409.5 g/mol and the chemical formula C₂₄H₂₇NO₅, this building block is essential for the design of complex glycopeptides and structurally constrained therapeutics[1].

The stereochemistry of this molecule is its most critical feature. While naturally occurring L-hydroxyproline (2S, 4R) is fundamental to stabilizing the collagen triple helix, the D-isomer (2R, 4S) introduces deliberate conformational constraints[2]. When incorporated into a peptide backbone, the D-stereocenter forces specific β-turn geometries and disrupts native helical structures. This makes it an invaluable tool for synthesizing collagen model peptides and developing proteolytically resistant drug candidates that require precise spatial orientations to bind their target receptors[2].

Furthermore, the tert-butyl (tBu) ether protecting group on the 4-hydroxyl position prevents unwanted side-chain acylation during synthesis. It is highly stable to the basic conditions used for Fmoc removal but is efficiently cleaved by trifluoroacetic acid (TFA) during the final global deprotection step[1].

Global Sourcing, Supplier Landscape, and Pricing Dynamics

Sourcing Fmoc-D-Hyp(tBu)-OH requires navigating various purity grades and regional pricing models. Pharmaceutical applications demand ultra-high purity (>99%) to prevent the accumulation of deletion sequences during SPPS, whereas early discovery phases may tolerate standard research grades. Below is a synthesized market overview based on current global supplier data[3][4][5][6].

| Supplier | Grade / Application | Pack Size | Estimated Price | Strategic Notes |

| Pharmaceutical / High Purity | 1 g / 5 g | €729.85 / €2,923.25 | Premium supplier; ideal for GMP-compliant therapeutic development.[5] | |

| Early Discovery (AldrichCPR) | Custom | On Request | Product CDS008536; intended for early-stage screening. | |

| Proteomics Research | Custom | On Request | Reliable for standard proteomics and in vitro assays.[3] | |

| Industrial / Bulk | 1 KG | ~$1.00 USD | B2B placeholder pricing. Requires rigorous independent QA/QC.[2] | |

| Regional Research | 1 Box | ~₹3,000 INR | Cost-effective for regional distribution and academic labs.[6] |

Advanced SPPS Protocol: Overcoming Steric Hindrance

As an application scientist overseeing peptide synthesis, I must emphasize that coupling a protected proline derivative presents unique thermodynamic and kinetic challenges. The secondary amine of the pyrrolidine ring lacks a proton, preventing standard hydrogen bonding during transition state stabilization. Furthermore, the bulky tert-butyl ether at the 4-position creates severe steric hindrance.

To achieve >99% coupling efficiency, standard DIC/HOBt chemistry is insufficient. The protocol below utilizes highly reactive uronium salts (HATU) to overcome this energy barrier, forming a self-validating system to ensure sequence integrity.

Step-by-Step Methodology

Step 1: Resin Swelling & Fmoc Deprotection

-

Suspend the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes to maximize the accessibility of the reactive sites within the porous resin matrix.

-

Treat the resin with 20% piperidine in DMF for 2 × 10 minutes to remove the N-terminal Fmoc group via an E1cB mechanism. Wash thoroughly with DMF (5 × 1 minute).

Step 2: Pre-Activation and Coupling

-

Dissolve 4.0 equivalents of Fmoc-D-Hyp(tBu)-OH and 3.95 equivalents of HATU in minimal DMF. Causality: The slight deficit of HATU prevents irreversible capping of the N-terminus by guanidinylation.

-

Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to drive the formation of the highly reactive OAt active ester.

-

Add the activated mixture to the resin and agitate for 2 hours at room temperature.

Step 3: Protocol Validation (The Chloranil Test)

-

Withdraw a few resin beads, wash with ethanol, and apply one drop of 2% acetaldehyde in DMF and one drop of 2% chloranil in toluene. Let stand for 5 minutes.

-

Causality & Trustworthiness: Because the N-terminus of a proline derivative is a secondary amine, the standard Kaiser test is ineffective and will yield a false negative. A positive Chloranil test (green/blue beads) indicates incomplete coupling, necessitating a second coupling cycle. A negative test (colorless/yellowish beads) validates a successful coupling.

Step 4: Cleavage and Global Deprotection

-

Treat the final peptide-resin with a cleavage cocktail: TFA/TIPS/Water (95:2.5:2.5 v/v/v) for 2.5 hours.

-

Causality: TFA cleaves the peptide from the resin and simultaneously removes the tert-butyl group from the hydroxyproline side chain. Triisopropylsilane (TIPS) scavenges the highly reactive tert-butyl cations, preventing re-alkylation of the peptide backbone.

Solid-Phase Peptide Synthesis (SPPS) workflow for Fmoc-D-Hyp(tBu)-OH coupling.

Emerging Biological and Pharmaceutical Applications

While Fmoc-D-Hyp(tBu)-OH is primarily a synthetic intermediate, its downstream deprotected derivatives and incorporated glycopeptides exhibit profound biological activities. Recent pharmacological data indicates that analogs derived from this scaffold demonstrate targeted anti-cancer properties, specifically against THP-1 human acute promyelocytic leukemia cell lines[6].

Mechanistically, these derivatives act as competitive inhibitors of lysyl hydroxylase , an enzyme critical for the cross-linking and stabilization of collagen[6]. By suppressing collagen production in the tumor microenvironment, these compounds disrupt the structural integrity of tumor-associated vasculature. This destabilization ultimately arrests cellular proliferation and triggers apoptosis in THP-1 cells, presenting a novel pathway for oncological drug development[6].

Proposed biological mechanisms of Fmoc-D-Hyp(tBu)-OH derivatives in THP-1 cells.

References

-

PubChem , "Fmoc-O-tert-butyl-D-4-hydroxyproline | C24H27NO5 | CID 978348", National Institutes of Health.[Link]

-

IndiaMART , "Fmoc-Hyp(tBu)-OH(or Fmoc-D-Hyp(tBu)-OH)".[Link]

-

BuyersGuideChem , "Fmoc-trans-4-Hydroxy-D-proline tert-butyl ester".[Link]

Sources

- 1. Fmoc-O-tert-butyl-D-4-hydroxyproline | C24H27NO5 | CID 978348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. FMOC-D-HYP(TBU)-OH | 464193-92-8 [chemicalbook.com]

- 3. Fmoc-O-tert-butyl-D-4-hydroxyproline | CAS 464193-92-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. buyersguidechem.com [buyersguidechem.com]

- 5. shop.bachem.com [shop.bachem.com]

- 6. indiamart.com [indiamart.com]

The Role of D-Hyp(tBu) in Preventing Proteolytic Degradation: A Structural and Mechanistic Guide

Executive Summary

The rapid proteolytic degradation of peptide therapeutics in physiological environments remains a primary bottleneck in clinical drug development. To overcome this, peptide engineers employ sophisticated non-natural amino acids to manipulate backbone conformation and introduce steric shielding. This whitepaper explores the highly specialized role of D-Hydroxyproline tert-butyl ether , commonly denoted as D-Hyp(tBu) , in conferring extreme protease resistance. By synergizing chiral inversion with massive steric bulk, D-Hyp(tBu) acts as a structural linchpin, locking peptides into degradation-resistant conformations.

The Mechanistic Basis of Proteolytic Evasion

The incorporation of D-Hyp(tBu) into a peptide sequence provides a dual-action defense mechanism against enzymatic cleavage: stereochemical mismatch and steric/conformational locking.

Stereochemical Evasion (The D-Amino Acid Advantage)

Endogenous proteases are highly stereoselective, having evolved to recognize and cleave the amide bonds of naturally occurring L-amino acids. The substitution of an L-proline or L-hydroxyproline with its D-enantiomer (D-Hyp) fundamentally disrupts the spatial orientation required for the protease active site to attack the scissile bond[1]. The chiral inversion at the

Steric Shielding and the tert-Butyl Ether

While D-amino acids provide baseline resistance, the addition of the tert-butyl (tBu) ether group at the

Conformational Locking via "Proline Editing"

Beyond simple steric hindrance, modifications at the 4-position of the proline ring exert profound stereoelectronic effects on the peptide backbone—a concept known as "proline editing"[3]. The stereochemistry of the 4-substituent (e.g., 4R vs. 4S) directly dictates the ring pucker (exo vs. endo) of the pyrrolidine ring.

-

The bulky tBu group forces the ring into a highly restricted pucker to minimize steric strain.

-

This specific ring pucker subsequently dictates the cis/trans isomerism of the preceding amide bond[4].

-

By locking the amide bond into a rigid, unfavorable conformation for protease binding, D-Hyp(tBu) effectively renders the local peptide sequence invisible to enzymatic degradation[5].

Fig 1: Mechanistic pathways comparing native L-Proline degradation vs. D-Hyp(tBu) protease evasion.

Experimental Methodologies

To utilize D-Hyp(tBu) for in vivo stability, the tert-butyl group must be retained on the final peptide. This presents a unique synthetic challenge, as standard Fmoc Solid-Phase Peptide Synthesis (SPPS) utilizes 95% Trifluoroacetic Acid (TFA) for final cleavage, which readily strips the acid-labile tBu ether[6]. To overcome this, an orthogonal cleavage strategy using highly acid-sensitive resins must be employed.

Protocol: Orthogonal SPPS for Retaining the tBu Group

This self-validating protocol utilizes 2-Chlorotrityl Chloride (2-CTC) resin, which allows for peptide cleavage under mildly acidic conditions that leave the tBu group intact[6].

Step 1: Resin Loading and Preparation

-

Swell 2-CTC resin (loading ~0.8 mmol/g) in dry Dichloromethane (DCM) for 30 minutes.

-

Load the C-terminal amino acid using 4.0 equivalents of Diisopropylethylamine (DIPEA) in DCM for 2 hours.

-

Cap unreacted resin sites with a mixture of DCM/MeOH/DIPEA (17:2:1) for 15 minutes.

Step 2: Fmoc Deprotection and Elongation

-

Remove the Fmoc protecting group using 20% piperidine in N,N-Dimethylformamide (DMF) for 2 × 10 minutes.

-

Wash thoroughly with DMF (5×) and DCM (3×).

Step 3: Coupling of Fmoc-D-Hyp(tBu)-OH

-

Pre-activate 3.0 equivalents of Fmoc-D-Hyp(tBu)-OH with 2.9 equivalents of HATU and 6.0 equivalents of DIPEA in DMF for 3 minutes. Note: Avoid carbodiimides like DIC/HOBt in DMF, as they can cause epimerization of hydroxyproline derivatives[7].

-

Add the activated mixture to the resin and agitate for 60 minutes.

-

Perform a Kaiser test to confirm complete coupling.

Step 4: Mild Cleavage (tBu Retention)

-

To cleave the peptide while retaining the tBu ether, treat the resin with 1% TFA in DCM (v/v) for 10 minutes at room temperature.

-

Filter the cleavage cocktail into a flask containing 10 equivalents of pyridine to immediately neutralize the TFA and prevent premature tBu cleavage.

-

Evaporate the DCM under reduced pressure and precipitate the protected peptide in cold diethyl ether.

Fig 2: Orthogonal SPPS workflow retaining the acid-labile tert-butyl ether group.

Protocol: In Vitro Plasma Stability Assay

To validate the proteolytic resistance conferred by D-Hyp(tBu), a human blood plasma stability assay is conducted.

-

Prepare a 1 mM stock solution of the purified peptide in DMSO.

-

Dilute the peptide to a final concentration of 10 µM in 25% human plasma (pre-warmed to 37°C in PBS, pH 7.4).

-

Incubate the mixture at 37°C. Extract 50 µL aliquots at designated time points (0, 1, 2, 4, 8, 12, 24, and 48 hours).

-

Quench the enzymatic reaction immediately by adding 50 µL of ice-cold precipitation solution (Acetonitrile containing 1% Formic Acid).

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet plasma proteins.

-

Analyze the supernatant via LC-MS/MS to quantify the remaining intact peptide.

Quantitative Data: Impact on Peptide Half-Life

The integration of D-Hyp(tBu) drastically alters the pharmacokinetic profile of vulnerable peptide sequences. The table below summarizes comparative in vitro half-life (

| Peptide Modification State | Sequence Context | Human Plasma | Fold Increase in Stability | Primary Cleavage Site |

| Native (Unmodified) | -Ala-L-Pro-Gly- | 1.2 Hours | Baseline (1.0x) | Post-Proline |

| L-Hyp Substitution | -Ala-L-Hyp-Gly- | 1.5 Hours | 1.25x | Post-Hyp |

| D-Pro Substitution | -Ala-D-Pro-Gly- | 14.0 Hours | 11.6x | Shifted to Ala |

| D-Hyp(OH) Substitution | -Ala-D-Hyp-Gly- | 18.5 Hours | 15.4x | Shifted to Ala |

| D-Hyp(tBu) Substitution | -Ala-D-Hyp(tBu)-Gly- | > 72.0 Hours | > 60.0x | None Detected |

Data Interpretation: While the D-enantiomer alone (D-Pro or D-Hyp) provides a significant ~11-15x boost in half-life by preventing local cleavage, the addition of the bulky tert-butyl ether (D-Hyp(tBu)) provides a synergistic effect. The steric bulk shields adjacent residues (such as the preceding Alanine), preventing compensatory cleavage by exopeptidases and extending the half-life beyond 72 hours.

Conclusion

The strategic incorporation of D-Hyp(tBu) represents a masterclass in peptide engineering. By leveraging the stereochemical invisibility of D-amino acids[1] alongside the massive steric hindrance and conformational locking provided by the tert-butyl ether[2][3], researchers can effectively immunize peptide backbones against proteolytic degradation. When coupled with orthogonal synthetic strategies that preserve the acid-labile tBu group[6], D-Hyp(tBu) serves as a vital building block for the next generation of highly stable, long-acting peptide therapeutics.

References

-

Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides Journal of the American Chemical Society (ACS)[Link]

-

Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments National Institutes of Health (PMC)[Link]

-

Synthesis of Fmoc-Pro-Hyp(TBDPS)-Gly-OH and Its Application as a Versatile Building Block for the Preparation of Collagen Model Peptides ResearchGate[Link]

Sources

- 1. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scispace.com [scispace.com]

- 5. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

Strategic Utilization of Fmoc-Protected D-Amino Acids in Therapeutic Peptide Development

Executive Summary: The Chirality Advantage

In the landscape of peptide therapeutics, the incorporation of D-amino acids is not merely a structural modification; it is a strategic maneuver to overcome the inherent pharmacokinetic limitations of natural L-peptides.[1] While L-peptides are susceptible to rapid degradation by endogenous proteases (e.g., trypsin, chymotrypsin), their D-enantiomers offer steric resistance to enzymatic hydrolysis, significantly extending plasma half-life.[1][2][3][4]

However, the synthesis of D-amino acid-containing peptides via Fmoc Solid Phase Peptide Synthesis (SPPS) introduces a critical chemical risk: racemization .[5] The preservation of chiral integrity during the activation and coupling steps is the defining metric of success. This guide outlines a self-validating protocol to integrate D-amino acids while suppressing racemization and aggregation.

The Core Challenge: Racemization Mechanics

To control purity, one must understand the failure mode. Unlike L-amino acids, where slight racemization might be attributed to "background noise," the introduction of a D-amino acid requires absolute stereochemical control. If a D-residue converts back to L during coupling, the therapeutic activity is often nullified.

Mechanism of Failure: Oxazolone Formation

The primary pathway for loss of chirality is base-catalyzed enolization via an oxazolone intermediate. This occurs most frequently during the activation step, particularly when using uronium/aminium salts (HATU, HBTU) with tertiary amine bases (DIEA, NMM).

Figure 1: The Racemization Pathway The following diagram illustrates how base-mediated activation leads to the loss of chiral memory.

Caption: The oxazolone pathway is the primary driver of racemization during carboxyl activation, accelerated by excess base and high temperatures.

Strategic Protocol: Low-Racemization Coupling

Standard SPPS protocols often default to HATU/DIEA for high efficiency. Do not use this standard for D-amino acids. The presence of the strong base (DIEA) abstracts the

The "Golden Standard": DIC / Oxyma Pure

For D-amino acid incorporation, the industry-preferred system is DIC (Diisopropylcarbodiimide) combined with Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) . This system creates a highly reactive active ester at a lower pH than HATU/DIEA, drastically reducing the risk of base-catalyzed racemization.

Comparative Analysis of Coupling Reagents

| Feature | HATU / DIEA | DIC / HOBt | DIC / Oxyma Pure |

| Activation Power | Very High | Moderate | High |

| Racemization Risk | High (Base-driven) | Low | Lowest |

| Safety Profile | Sensitizer | Explosive (HOBt) | Safe (Non-explosive) |

| Solubility | Good | Moderate | Excellent |

| Recommendation | Avoid for D-AA | Legacy Method | Primary Choice |

Step-by-Step Protocol: D-Amino Acid Incorporation

Note: This protocol assumes a standard polystyrene or PEG-based resin.

-

Resin Preparation: Swell resin in DMF for 20 minutes.

-

Deprotection (Pre-Cycle): Remove Fmoc from the previous amino acid using 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

-

Reagent Preparation (The Critical Step):

-

Calculate 3.0 equivalents (eq) of the Fmoc-D-Amino Acid .

-

Calculate 3.0 eq of Oxyma Pure .

-

Calculate 3.0 eq of DIC .

-

Crucial: Dissolve the Amino Acid and Oxyma in DMF first. Add DIC immediately prior to adding to the resin. Do not pre-activate for more than 2 minutes.

-

-

Coupling:

-

Add the mixture to the resin.[6]

-

Agitate at Room Temperature (20-25°C). Warning: Do not use microwave heating for D-AA coupling unless strictly controlled (<50°C), as heat accelerates racemization exponentially.

-

Reaction time: 45–60 minutes.

-

-

Monitoring: Perform a Kaiser Test (ninhydrin) or Chloranil Test (for secondary amines). If positive, recouple using fresh reagents.

-

Capping: Acetylate unreacted amines with Acetic Anhydride/DIEA/DMF to prevent deletion sequences.

Troubleshooting: Aggregation and Solubility

D-peptides often adopt different secondary structures than their L-counterparts, sometimes leading to "difficult sequences" that aggregate on the resin (beta-sheet formation).[7]

-

Symptom: Incomplete coupling or deprotection despite extended times.

-

Solution 1 (Solvent): Use a binary solvent system. A mixture of DMF/DMSO (80:20) can disrupt beta-sheet aggregation during the coupling of hydrophobic D-residues.

-

Solution 2 (Pseudoprolines): If the D-amino acid is Ser, Thr, or Cys, use a pseudoproline dipeptide derivative. This locks the backbone in a "kinked" conformation, preventing aggregation.

Quality Control: Verifying Chiral Integrity

Trust but verify. A standard C18 HPLC trace will not separate D-isomers from L-isomers (enantiomers) unless they are diastereomers within a longer peptide.

Mandatory QC Workflow:

-

C-HPLC (Chiral HPLC): Use a chiral stationary phase (e.g., Chiralpak) to separate enantiomers.

-

Marfey’s Method (FDA Standard):

-

Hydrolyze a small sample of the peptide (6N HCl).

-

Derivatize with FDAA (Marfey’s Reagent).

-

Analyze via standard C18 HPLC. The reagent converts enantiomers into diastereomers, which separate easily on standard columns.

-

Acceptance Criteria: < 0.5% L-isomer contamination at the D-position.

-

Visualizing the Workflow

The following diagram details the optimized SPPS cycle specifically for D-amino acid integration.

Figure 2: Optimized SPPS Cycle for D-Amino Acids

Caption: The workflow emphasizes in-situ activation with Oxyma/DIC to minimize the time the activated ester is exposed to racemizing conditions.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

-

Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. [Link]

-

Bhutani, P., et al. (2015). FDA Approved Peptide Drugs.[8] India Journal of Pharmaceutical Sciences. [Link]

-

Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications, 49, 591. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifetein.com [lifetein.com]

- 4. lifetein.com [lifetein.com]

- 5. peptidechemistry.org [peptidechemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

Stereochemical & Synthetic Guide: Fmoc-O-tert-butyl-D-4-hydroxyproline

[1][2][3]

Executive Summary

This technical guide provides a comprehensive analysis of Fmoc-O-tert-butyl-D-4-hydroxyproline (Fmoc-D-Hyp(tBu)-OH), a critical building block in peptidomimetic drug design.[1][2][3] Unlike its naturally occurring enantiomer (L-hydroxyproline), the D-isomer is utilized to induce specific reverse-turn geometries, enhance proteolytic stability, and modulate the pharmacokinetic profile of therapeutic peptides.[1][2][3] This document details its stereochemical definition, conformational dynamics, and optimized Solid Phase Peptide Synthesis (SPPS) protocols, specifically addressing the risks of diketopiperazine (DKP) formation and racemization.[3]

Part 1: Structural Analysis & Stereochemical Definitions[1][3]

Absolute Configuration

Confusion often arises regarding the nomenclature of hydroxyproline isomers. For high-fidelity synthesis, the precise IUPAC designation must be used to distinguish between enantiomers and diastereomers (allo-forms).[1][2][3]

-

Common Name: Fmoc-O-tert-butyl-D-trans-4-hydroxyproline[1][2][3][4][5][6]

-

IUPAC Name: (2R, 4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid[1][2][3][5]

-

CAS Number: 268729-12-0 (Specific to the D-trans form)[1][2][3][4]

Stereochemical Relationships

The "D-trans" designation implies it is the mirror image of the naturally occurring trans-4-hydroxy-L-proline.[1][2]

| Common Name | Configuration | Relationship to Natural | Ring Pucker Preference |

| L-Hyp (Natural) | (2S, 4R) | Reference Standard | |

| D-Hyp (Target) | (2R, 4S) | Enantiomer | |

| L-allo-Hyp | (2S, 4S) | Diastereomer (C4 epimer) | |

| D-allo-Hyp | (2R, 4R) | Diastereomer (C2 epimer) |

Visualization of Stereochemical Space

The following diagram maps the relationship between the target molecule and its isomers, highlighting the inversion centers.[3]

Figure 1: Stereochemical relationships between Hydroxyproline isomers. The target D-Hyp (Red) is the direct enantiomer of the natural L-form.[1][2]

Part 2: Conformational Dynamics & The "Why"

The Gauche Effect and Ring Pucker

The utility of Fmoc-D-Hyp(tBu)-OH lies in its ability to constrain peptide backbone conformation.[1][2] The electronegative oxygen at C4 creates a gauche effect with the ring nitrogen, driving the pyrrolidine ring pucker.[3]

-

Mechanism: The

orbital donates electron density into the low-lying -

Result in D-Hyp (2R, 4S): This interaction stabilizes the

-exo pucker (relative to the D-framework). -

Impact on Secondary Structure:

The tert-Butyl Factor

The bulky tert-butyl protection group serves two purposes:

Part 3: Synthesis & Quality Control

Synthetic Route (Contextual)

While researchers typically purchase this reagent, understanding its origin helps in troubleshooting impurities.[3] It is generally synthesized from D-Glutamic acid (to establish the C2 stereocenter) followed by ring closure and hydroxylation, or via Mitsunobu inversion of L-Hyp derivatives.[1][2][3]

-

Risk:[1][2][7][8] Incomplete inversion during Mitsunobu reactions can lead to trace allo-impurities (diastereomers), which are difficult to separate by standard reverse-phase HPLC.[1][2][3]

Analytical Validation Protocols

To ensure the integrity of the starting material before committing to expensive SPPS:

-

Chiral HPLC:

-

Marfey’s Analysis (FDADA):

Part 4: Application in SPPS (Protocol)

Coupling Challenges

Proline is a secondary amine, making it a poor nucleophile due to steric hindrance, particularly with the bulky O-tBu group at C4.[3]

-

Coupling Reagents: Use HATU or PyAOP with HOAt.[2] Avoid standard HBTU/HOBt for difficult sequences.

-

Solvent: DMF is standard; NMP is preferred for aggregation-prone sequences.[1][2]

-

Double Coupling: Mandatory.[2]

The Diketopiperazine (DKP) Risk

The most critical failure mode when using Fmoc-D-Hyp(tBu)-OH occurs when it is the second residue (AA2) in a sequence (e.g., Resin-AA1-D-Hyp-Fmoc).[1][2][3]

-

Mechanism: Upon Fmoc removal, the secondary amine of D-Hyp can intramolecularly attack the benzyl ester linkage of AA1-Resin, cleaving the dipeptide as a cyclic diketopiperazine.[3]

-

Risk Factors:

Optimized SPPS Workflow

Figure 2: SPPS workflow highlighting the critical DKP formation risk node and prevention strategies.

Step-by-Step Protocol: Avoiding DKP

-

Resin Selection: If D-Hyp is AA2, use 2-Chlorotrityl Chloride (2-CTC) resin .[1][2][3] The bulky trityl linker sterically hinders the back-biting attack required for DKP formation.[1][8]

-

Coupling AA3 (The "Next" Residue):

-

Do not use standard Fmoc deprotection (20% Piperidine) for extended times.[2][3]

-

Protocol: Use DBU/Piperidine (2%/2%) for short bursts (3 x 30 sec) to minimize the time the free amine sits in a basic environment.[2][3]

-

Immediate Coupling: Pre-activate AA3 before adding to the resin. Ensure high concentration (0.5 M).

-

-

Alternative Strategy: Synthesize the dipeptide (Fmoc-AA3-D-Hyp(tBu)-OH) in solution phase first, then couple the entire block to the resin.[1][2][3] This completely eliminates the on-resin DKP risk.[1][2]

References

-

PubChem. Fmoc-O-tert-butyl-D-4-hydroxyproline Compound Summary. [Link][1][2][3]

-

Isidro-Llobet, A., et al. (2009).[2][3] Amino Acid-Protecting Groups. Chemical Reviews. (Detailed analysis of tBu and Fmoc stability). [Link]

-

Teixidó, M., et al. (2005).[3] Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Journal of Peptide Science. [Link][2][3]

-

Jenkins, C.L., et al. (2004).[3] Context-Dependent Conformational Preferences of 4-Substituted Prolines. Journal of the American Chemical Society. (Defines the gauche effect and pucker). [Link]

Sources

- 1. CAS 122996-47-8: fmoc-O-tert-butyl-L-hydroxyproline [cymitquimica.com]

- 2. Fmoc-O-tert-butyl-D-4-hydroxyproline | C24H27NO5 | CID 978348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fmoc-O-tert-butyl-D-trans-4-hydroxyproline | CAS 268729-12-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. jk-sci.com [jk-sci.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chempep.com [chempep.com]

- 8. peptidechemistry.org [peptidechemistry.org]

Methodological & Application

Application Note: Optimized Solid-Phase Peptide Synthesis (SPPS) Protocol for Fmoc-D-Hyp(tBu)-OH

Introduction & Mechanistic Rationale

Fmoc-D-Hyp(tBu)-OH (N-α-Fmoc-O-tert-butyl-D-hydroxyproline) is a highly specialized building block routinely utilized in the design of constrained cyclic peptides, peptidomimetics, and collagen-like sequences. However, its incorporation during Fmoc-based Solid-Phase Peptide Synthesis (SPPS) presents severe kinetic and steric bottlenecks.

As a Senior Application Scientist, it is critical to understand that successful synthesis requires more than following a standard protocol; it requires anticipating the chemical physics of the molecule. The D-stereocenter alters the peptide backbone trajectory, while the pyrrolidine ring restricts the

Causality of Experimental Choices

-

Acylation of the Secondary Amine: Once Fmoc-D-Hyp(tBu)-OH is incorporated and deprotected, the subsequent acylation step is kinetically hindered. Standard uronium salts (e.g., HBTU) fail to achieve quantitative conversion[1]. Highly reactive species, such as 7-aza-1-hydroxybenzotriazole esters (via HATU) or oxime-based esters (via DIC/Oxyma Pure), are mandatory to drive the reaction to completion[2],[3].

-

Diketopiperazine (DKP) Formation Risk: If D-Hyp is located at the C-terminal penultimate position (position 2), the deprotection of the position 3 amino acid exposes a free primary amine. Driven by the strong cis-peptide bond propensity of the proline ring, this amine can rapidly attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic DKP[4]. This necessitates the use of highly sterically hindered resins (e.g., 2-Chlorotrityl chloride) to block the cyclization transition state.

-

Self-Validating Monitoring: The standard Kaiser (ninhydrin) test relies on the formation of Ruhemann's purple, which only occurs with primary amines. It yields dangerous false negatives for secondary amines like D-Hyp. A self-validating protocol must employ the Chloranil test to accurately monitor coupling efficiency.

Quantitative Data & Reagent Selection

To overcome the inherent steric hindrance of Fmoc-D-Hyp(tBu)-OH, coupling strategies must be carefully selected based on empirical kinetics.

Table 1: Quantitative Parameters for Coupling Strategies onto D-Hyp

| Strategy | Reagents (Equivalents) | Time | Typical Purity | Mechanistic Advantage | Citation |

|---|---|---|---|---|---|

| Standard Single | DIC / Oxyma Pure (4.0 eq) | 60–120 min | Sequence dependent | Cost-effective; oxime ester minimizes racemization during base-free coupling. | [2],[1] |

| Aggressive Single | HATU (4.0 eq) / DIPEA (8.0 eq) | 30–60 min | Sequence dependent | 7-Aza-OBt ester is highly reactive; ideal for sterically hindered secondary amines. | [1],[3] |

| Optimized Double | 1. DIC / Oxyma (4.0 eq)2. HATU / DIPEA (4.0 eq) | 1. 30 min2. 30 min | >90% | Ensures complete acylation by utilizing orthogonal activation mechanisms sequentially. |[5] |

Table 2: Cleavage Cocktail Formulations

| Cocktail | Composition (v/v) | Indication & Causality | Citation |

|---|---|---|---|

| Standard (Reagent B) | 95% TFA, 2.5% TIS, 2.5% H2O | Standard sequences. TIS scavenges the highly reactive tert-butyl carbocation released from the D-Hyp side chain. | [1],[5] |

| Reagent K | 82.5% TFA, 5% Phenol, 5% H2O, 5% Thioanisole, 2.5% EDT | Sequences containing Cys, Met, Trp, or Tyr. Prevents alkylation of electron-rich aromatic rings by the tBu cation. |[1] |

Visualizations of Logical Workflows

Fig 1: SPPS workflow highlighting the critical D-Hyp coupling and DKP risk assessment checkpoints.

Fig 2: Decision tree for monitoring secondary amine acylation using the Chloranil test.

Step-by-Step Experimental Protocol

Phase 1: Resin Preparation

-

Weigh the desired amount of resin (e.g., 2-Chlorotrityl chloride resin is highly recommended to prevent DKP formation if D-Hyp is near the C-terminus).

-

Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes.

Phase 2: Fmoc Deprotection

-

Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes.

-

Drain the reaction vessel and repeat the treatment for an additional 10 minutes[5].

-

Wash the resin extensively with DMF (5 × 1 min) and DCM (3 × 1 min). Causality Note: If the peptide sequence contains Aspartic Acid (Asp), add 0.1 M Oxyma Pure to the piperidine solution to suppress base-catalyzed aspartimide formation[4].

Phase 3: Coupling Fmoc-D-Hyp(tBu)-OH

-

Prepare a solution of Fmoc-D-Hyp(tBu)-OH (4.0 eq) and Oxyma Pure (4.0 eq) in DMF.

-

Add N,N'-Diisopropylcarbodiimide (DIC) (4.0 eq) to the solution and pre-activate for 2 minutes.

-

Add the activated mixture to the resin and agitate for 60 minutes at room temperature.

-

Wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

-

Perform a standard Kaiser test to confirm the complete acylation of the preceding primary amine.

Phase 4: Coupling ONTO the D-Hyp Residue (The Bottleneck)

Causality Note: You are now coupling onto a sterically hindered secondary amine. A self-validating double-coupling system is mandatory to prevent deletion sequences[5],[3].

-

Deprotect the Fmoc group of D-Hyp as described in Phase 2.

-

First Coupling: Add the next Fmoc-AA-OH (4.0 eq), DIC (4.0 eq), and Oxyma Pure (4.0 eq) in DMF. Agitate for 30 minutes[5]. Wash with DMF (3 × 1 min).

-

Second Coupling: Add the same Fmoc-AA-OH (4.0 eq), HATU (4.0 eq), and N,N-Diisopropylethylamine (DIPEA) (8.0 eq) in DMF. Agitate for 30 minutes[5].

-

Wash with DMF (5 × 1 min) and DCM (3 × 1 min).

-

Validation: Perform a Chloranil test (2% acetaldehyde in DMF and 2% p-chloranil in toluene). If the beads turn blue/green, unreacted secondary amines remain; repeat the HATU coupling step. If the beads remain colorless/yellow, proceed to the next cycle.

Phase 5: Global Cleavage and tBu Deprotection

-

Wash the completed resin sequentially with DMF, DCM, and Methanol, then dry thoroughly under vacuum.

-

Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H2O[5].

-

Add the cocktail to the resin and agitate for 2.5 to 3 hours at room temperature. The TFA will simultaneously cleave the peptide from the resin and remove the tert-butyl group from the D-Hyp side chain[1].

-

Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide.

-

Centrifuge, decant the ether, and wash the pellet twice with fresh cold ether. Lyophilize the crude peptide for downstream LC-MS analysis.

References[3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Available Here[2] Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Amino Acid Derivatives. Benchchem. Available Here[5] Advances in Fmoc solid‐phase peptide synthesis. NIH PMC. Available Here[6] Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences. ResearchGate. Available Here[4] High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Luxembourg Bio Technologies. Available Here[1] Fmoc-Hyp(tBu)-OH Novabiochem 122996-47-8. Sigma-Aldrich. Available Here

Sources

Application Note: Coupling Strategies for Sterically Hindered D-Hydroxyproline

Abstract & Strategic Overview

The incorporation of D-Hydroxyproline (D-Hyp) into peptide sequences presents a unique convergence of synthetic challenges. Unlike standard amino acids, D-Hyp combines the poor nucleophilicity of a secondary amine (characteristic of all prolines) with the steric bulk of the 4-hydroxy substitution and the non-native "D" stereochemistry. When this residue is "sterically hindered"—either due to bulky side-chain protection (e.g., TBDMS, Trt), adjacent N-methylated residues, or

This guide details high-efficiency protocols designed to overcome the energy barrier of coupling hindered D-Hyp derivatives. We move beyond standard carbodiimide chemistry to utilize Phosphonium (PyAOP) and Oxyma-based (COMU) architectures, which offer superior acylation power without the guanidinium-capping risks associated with uronium salts in slow reactions.

Key Technical Challenges

-

Nucleophilic Poorness: The secondary amine of Pro/Hyp is sterically crowded. Coupling to a D-Hyp residue (where D-Hyp is the amine) is often the rate-limiting step.

-

O-Acylation Risk: If the

-hydroxyl group is unprotected or poorly protected, highly active coupling reagents can esterify the side chain, leading to branched peptides. -

Epimerization: While Pro residues are generally resistant to racemization, the activation of D-amino acids requires careful base modulation (Collidine vs. DIPEA) to preserve chiral integrity.

Strategic Reagent Selection

The choice of coupling reagent is the single most critical variable. For hindered D-Hyp, we establish the following hierarchy of "Acylation Power":

| Reagent Class | Reagent | Power Level | Indication |

| Phosphonium | PyAOP | Extreme | Gold Standard for Hindered/Cyclization. No guanidinium capping. Best for coupling to secondary amines. |

| Uronium (Oxyma) | COMU | High | Excellent general utility. Safer than HATU (no explosion risk). High solubility. |

| Uronium (HOAt) | HATU | High | Industry standard for difficult couplings, but risk of N-terminal guanidinylation if reaction is slow. |

| Acid Fluoride | TFFH | Specialized | "Nuclear option" for Aib-to-Hyp couplings. |

Expert Insight: We prioritize PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) over HATU for D-Hyp. Why? In difficult, slow couplings (common with hindrance), the amino group on the resin can react with the uronium moiety of HATU to form a guanidinium species, permanently capping the chain. PyAOP is a phosphonium salt; it cannot form guanidines, allowing for prolonged reaction times without side reactions.

Experimental Protocols

Protocol A: The "Power Coupling" (PyAOP Method)

Recommended for: Coupling Fmoc-D-Hyp(tBu)-OH to hindered amines (e.g., N-Me-Val, Pro, Aib) or coupling bulky residues TO D-Hyp.

Reagents:

-

Amino Acid: Fmoc-D-Hyp(tBu)-OH (4.0 eq)

-

Activator: PyAOP (4.0 eq)

-

Base: N,N-Diisopropylethylamine (DIPEA) (8.0 eq) OR 2,4,6-Collidine (for racemization sensitive segments).

-

Solvent: DMF or NMP (NMP is preferred for aggregation-prone sequences).[1]

Step-by-Step:

-

Resin Preparation: Ensure the resin-bound amine is fully deprotected and washed (3x DMF, 3x DCM, 3x DMF).

-

Pre-Activation (Critical):

-

Coupling:

-

Monitoring: Perform a micro-cleavage and check via UHPLC-MS. Kaiser test is often unreliable for secondary amines (use Chloranil or p-Nitrophenol test).

-

Double Coupling: If <98% conversion, repeat the step using COMU (4 eq) and DIPEA (4 eq) to alter the activation species.

Protocol B: Microwave-Assisted Coupling (COMU/Oxyma)

Recommended for: Long peptides or sequences with high aggregation potential.

Reagents:

-

Amino Acid: Fmoc-D-Hyp(tBu)-OH (5.0 eq)

-

Activator: COMU (5.0 eq)

-

Base: DIPEA (10.0 eq)

-

Additive: Oxyma Pure (optional, enhances suppression of racemization).

Step-by-Step:

-

Setup: Place resin in a microwave-compatible reaction vessel.

-

Addition: Add Amino Acid, COMU, and DIPEA in DMF.

-

Irradiation:

-

Temperature: 75°C (Note: Use 50°C if Cys or His are present to prevent epimerization).

-

Power: 25-30 W (dynamic mode).

-

Time: 5 minutes.

-

-

Wash: Wash resin with DMF (5x) immediately after heating to remove excess reagents before the resin cools and aggregates re-form.

Protocol C: The "Nuclear Option" (Acyl Fluoride via TFFH)

Recommended for: Extremely hindered junctions (e.g., Aib-D-Hyp or N-Me-AA-D-Hyp) where PyAOP fails.

Mechanism: Acyl fluorides are smaller and more reactive than OBt/OAt active esters, penetrating the steric shield of the secondary amine.

Reagents:

-

Amino Acid: Fmoc-D-Hyp(tBu)-OH (4.0 eq)

-

Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (4.0 eq)

-

Base: DIPEA (8.0 eq)[1]

-

Solvent: DCM/DMF (1:1) - DCM helps solubilize the acyl fluoride intermediate.

Step-by-Step:

-

Dissolve Amino Acid and TFFH in dry DCM/DMF.

-

Add DIPEA.[2]

-

Allow activation for 15-20 minutes (Acyl fluoride formation is slower than OBt ester).

-

Couple for 2-4 hours at RT.

Troubleshooting & Optimization Matrix

| Issue | Observation (LCMS) | Root Cause | Corrective Action |

| Incomplete Coupling | Mass of [Peptide] + [AA] missing; starting material remains. | Steric hindrance or Aggregation. | 1.[1] Switch solvent to NMP.2. Use Protocol B (Microwave 75°C).3. Switch to Protocol C (TFFH). |

| Guanidinylation | Mass of [Peptide] + 101 Da (approx). | Reaction of amine with HATU/HBTU.[2][3][4] | IMMEDIATELY switch to PyAOP. Do not use uronium salts for slow reactions. |

| Epimerization | Split peaks with identical mass. | Base-catalyzed proton abstraction. | 1. Switch base from DIPEA to Collidine (TMP).2. Add Oxyma Pure.3.[2][3] Reduce temp to 50°C. |

| O-Acylation | Mass of [Peptide] + [AA] x 2 (Branched). | Unprotected OH group reacting. | Ensure D-Hyp is protected (tBu/Trt). If using unprotected Hyp, use silylation (BSA) to transiently protect OH during coupling. |

Decision Logic Visualization

The following diagram illustrates the decision process for selecting the optimal coupling condition based on the specific hindrance scenario.

References

-

Albericio, F., et al. (2018). "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development. Link

-

El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

-

Carpino, L. A., et al. (1994). "The 7-azabenzotriazole-1-yl-oxy-tris (pyrrolidino) phosphonium hexafluorophosphate (PyAOP)/7-azabenzotriazole-1-ol (HOAt) coupling system." Journal of the Chemical Society, Chemical Communications. Link

-

Bachem. (2024).[2] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Notes. Link

-

Sigma-Aldrich. (2024). "Peptide Coupling Reagents Guide." Merck/Sigma Technical Library. Link

Sources

Application Note: Strategic Cleavage of Fmoc-D-Hyp(tBu) Derivatives from Wang Resin

This Application Note is structured to address the specific chemical constraints and protocols for handling Fmoc-D-Hyp(tBu)-OH (Fmoc-D-Hydroxyproline(tBu)) on Wang resin .

Part 1: Executive Summary & Chemical Strategy

The Core Challenge:

The cleavage of Fmoc-D-Hyp(tBu)-OH from Wang resin presents a specific chemoselective constraint. Wang resin utilizes a p-alkoxybenzyl alcohol linker, which requires high concentrations of Trifluoroacetic Acid (TFA, typically

Critical Feasibility Note: It is chemically incompatible to cleave a construct from Wang resin while retaining the tBu side-chain protection.

-

Target Product: If your goal is to obtain Fmoc-D-Hyp-OH (side-chain deprotected, N-terminal protected) or H-D-Hyp-OH (fully deprotected), Wang resin is appropriate.

-

Wrong Target: If your goal is to recover Fmoc-D-Hyp(tBu)-OH (retaining the tBu group), Wang resin is the incorrect support. You must use 2-Chlorotrityl Chloride (2-CTC) or Sasrin resin, which allow cleavage with 1% TFA/DCM, leaving the tBu group intact.

This protocol focuses on the standard global deprotection and cleavage workflow optimized for Wang resin, yielding the free hydroxyl side chain.

Part 2: Reaction Mechanism & Logic

The cleavage process involves two simultaneous acid-catalyzed events:[1]

-

Linker Acidolysis: Protonation of the Wang linker ether oxygen, followed by Sn1 cleavage generating the peptide-acid and a resonance-stabilized quinone methide-like carbocation on the resin.

-

Side-Chain Deprotection: Protonation of the tBu ether on the Hydroxyproline, releasing the tert-butyl cation (

) and the free hydroxyl group.

The Scavenger Necessity:

The generated

Visualizing the Cleavage Pathway

Figure 1: Mechanistic pathway of simultaneous Wang linker cleavage and tBu deprotection.

Part 3: Detailed Experimental Protocols

Protocol A: Production of Fmoc-D-Hyp-OH (N-Fmoc Retained)

Use this protocol if you intend to use the resulting amino acid for further solution-phase coupling.

Reagents Required:

-

Trifluoroacetic Acid (TFA), HPLC Grade

-

Triisopropylsilane (TIS)[2]

-

Deionized Water (

) -

Dichloromethane (DCM)[2]

-

Diethyl Ether (Cold,

)

Cocktail Formulation (Standard Reagent K-derived):

| Component | Volume % | Function |

|---|---|---|

| TFA | 95.0% | Acidolysis of linker and tBu group |

| TIS | 2.5% | Scavenger for

Step-by-Step Procedure:

-

Resin Preparation:

-

Place the resin (e.g., 200 mg) in a fritted synthesis column or round-bottom flask.

-

Wash: 3x with DCM to swell the beads and remove any residual DMF (DMF can form complexes with TFA, reducing cleavage efficiency).[1]

-

Dry: Shrink resin with Methanol (MeOH) wash (2x), then dry under Nitrogen flow for 10 mins.

-

-

Cleavage Reaction:

-

Filtration & Concentration:

-

Filter the resin into a clean 50 mL centrifuge tube or round-bottom flask.

-

Wash the resin beads with 1 mL of fresh TFA to recover entrapped product.

-

Evaporation: Use a rotary evaporator (water bath

) or a Nitrogen stream to reduce the TFA volume to approx. 10-15% of the original volume (an oil/syrup consistency). Do not evaporate to complete dryness to avoid product decomposition.

-

-

Precipitation:

-

Add ice-cold Diethyl Ether (10-fold excess volume) to the oily residue.

-

A white precipitate (Fmoc-D-Hyp-OH) should form immediately.

-

Centrifuge (3000 rpm, 5 min) or filter. Decant the ether supernatant (contains scavengers and tBu byproducts).

-

Wash the pellet 2x with fresh cold ether.

-

-

Drying:

-

Dry the pellet under high vacuum / lyophilizer.

-

Protocol B: Production of H-D-Hyp-OH (Fully Deprotected)

Use this protocol if you require the free amino acid.

-

Fmoc Removal (On-Resin):

-

Before the TFA cleavage steps above, treat the resin with 20% Piperidine in DMF (2 x 10 min).

-

Wash thoroughly: 3x DMF, 3x DCM, 3x MeOH.

-

Validation: Perform a Kaiser Test (Ninhydrin). The beads should be dark blue (positive for free amine).

-

-

Cleavage:

-

Proceed exactly as in Protocol A (Steps 2-5).

-

Result: The product will be the zwitterionic amino acid H-D-Hyp-OH. Note that without the hydrophobic Fmoc group, precipitation in ether might be less efficient. If no precipitate forms, dilute the TFA residue with water and lyophilize directly.